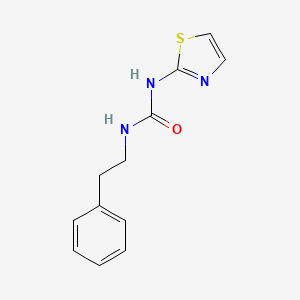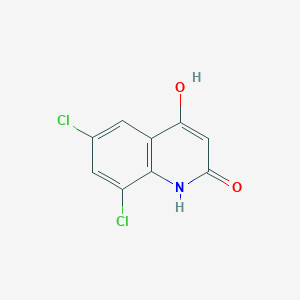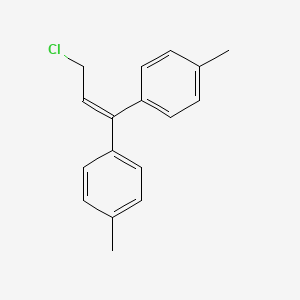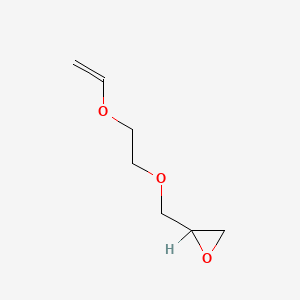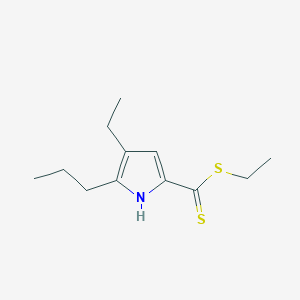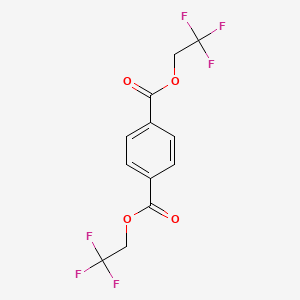
Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate
Overview
Description
Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate: is an organic compound with the molecular formula C12H8F6O4 . It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of two trifluoroethyl groups attached to a benzene ring through ester linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with 2,2,2-trifluoroethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction can be represented as follows:
C6H4(COOH)2+2CF3CH2OH→C6H4(COOCH2CF3)2+2H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield benzene-1,4-dicarboxylic acid and 2,2,2-trifluoroethanol.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The trifluoroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: Benzene-1,4-dicarboxylic acid and 2,2,2-trifluoroethanol.
Reduction: Corresponding alcohols.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
Chemistry: Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds
Biology and Medicine: In biological research, the compound is used to study the effects of fluorinated groups on biological activity. It can serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is utilized in the production of specialty polymers and materials with enhanced thermal and chemical stability. Its incorporation into polymer matrices can improve the performance of materials in demanding environments.
Mechanism of Action
The mechanism of action of Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate is primarily related to its ability to introduce trifluoroethyl groups into target molecules. These groups can significantly alter the chemical and physical properties of the resulting compounds, such as increasing their lipophilicity, thermal stability, and resistance to degradation. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
- Bis(2,2,2-trifluoroethyl) carbonate
- Bis(2,2,2-trifluoroethyl) phosphonate
- Bis(2,2,2-trifluoroethyl) ether
Comparison: Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate is unique due to the presence of both ester linkages and a benzene ring, which confer distinct chemical properties. Compared to Bis(2,2,2-trifluoroethyl) carbonate, it has higher thermal stability and different reactivity patterns. Bis(2,2,2-trifluoroethyl) phosphonate and ether also exhibit unique properties, but the ester linkages in this compound provide specific advantages in certain synthetic applications.
Properties
IUPAC Name |
bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F6O4/c13-11(14,15)5-21-9(19)7-1-2-8(4-3-7)10(20)22-6-12(16,17)18/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFJNGPLSHPUSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(F)(F)F)C(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70712123 | |
| Record name | Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70712123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171117-13-8 | |
| Record name | Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70712123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


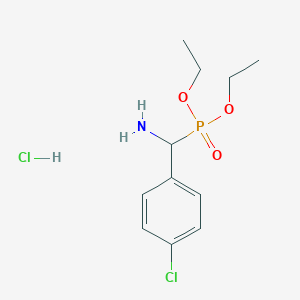
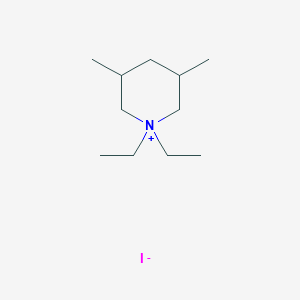
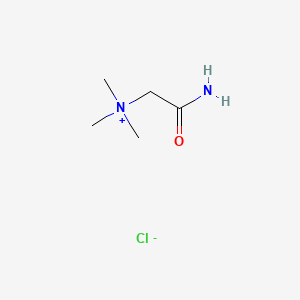
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B1652972.png)
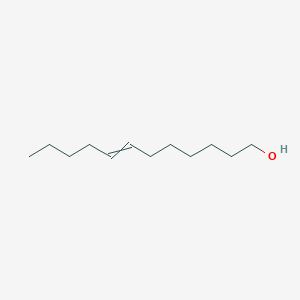
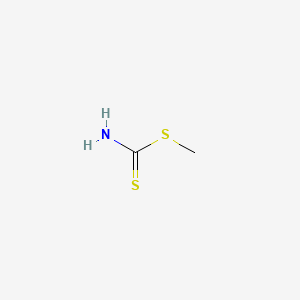
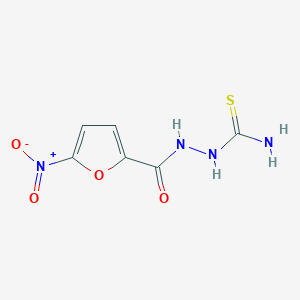
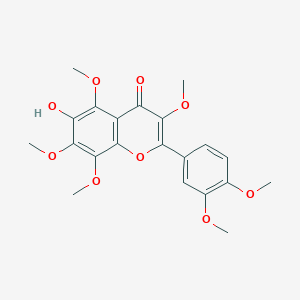
![1-{3-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethanone](/img/structure/B1652983.png)
